NI 57 is classified as a small molecule inhibitor and is categorized under chemical probes that interact with specific protein domains. It is primarily used in research settings to explore the roles of BRPF proteins in cellular processes and disease mechanisms, particularly in cancer biology where alterations in these proteins can lead to malignancies such as acute myeloid leukemia .
The synthesis of NI 57 involves standard organic chemistry techniques typically used for generating small molecule inhibitors. Although specific synthetic pathways for NI 57 are not detailed in the available literature, it likely involves multi-step reactions including:
The synthesis must ensure high purity and yield due to the compound's intended use in biological assays. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would be employed to confirm the structure and purity of NI 57.
NI 57 has a defined molecular structure that allows it to interact specifically with bromodomains. While the exact structural formula is not provided in the search results, it is essential that its structure includes functional groups conducive to binding with acetylated lysine residues found in histones.
NI 57 primarily functions by inhibiting the bromodomain interactions within BRPF proteins. The inhibition mechanism involves competitive binding to the acetyl-lysine binding site on bromodomains.
The mechanism by which NI 57 exerts its effects involves:
The IC50 values for inhibition range around 114 nM for BRPF1, demonstrating its potency .
NI 57 is primarily used in scientific research focused on:
NI-57 possesses the chemical name 4-cyano-N-(1,2-dihydro-1,3-dimethyl-2-oxo-6-quinolinyl)-2-methoxy-benzenesulfonamide and a molecular weight of 383.42 g/mol (C₁₉H₁₇N₃O₄S). Its canonical SMILES representation is COC1=CC(C#N)=CC=C1S(NC2=CC=C(N(C)C(C(C)=C3)=O)C3=C2)(=O)=O
, highlighting key features:
Table 1: Physicochemical Properties of NI-57
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₇N₃O₄S |
Molecular Weight | 383.42 g/mol |
Appearance | White to off-white crystalline solid |
Solubility | ≤100 mg/mL in DMSO; soluble in DMF |
Storage Conditions | -20°C, desiccated |
The compound exhibits moderate solubility in organic solvents like DMSO (up to 100 mM) but limited aqueous solubility. Stability studies support storage at -20°C for at least two years in solid form, though solutions should be used immediately to prevent degradation [2] [5] [6].
NI-57 belongs to the synthetic sulfonamide class of heterocyclic compounds. Its core structure combines substituted quinoline and benzenesulfonamide pharmacophores, classifying it as a specialized enzyme inhibitor targeting epigenetic regulatory domains. As a bromodomain inhibitor, it functions through reversible, ATP-competitive binding to the acetyl-lysine recognition pocket of BRPF proteins [2] [9].
NI-57 was developed and characterized by the Structural Genomics Consortium (SGC) as part of their open-science chemical probes initiative. It exemplifies SGC's commitment to creating well-validated, publicly available tools for target validation and basic research. The probe underwent rigorous validation including:
All characterization data, synthetic protocols, and biological validation studies are openly accessible through SGC portals, promoting transparent research applications [2] [9].
NI-57 emerged from structure-activity relationship (SAR) optimization of earlier compounds like NI-42, which exhibited suboptimal selectivity and cellular permeability. Key medicinal chemistry enhancements included:
Table 2: Evolution from NI-42 to NI-57
Parameter | NI-42 | NI-57 | Improvement |
---|---|---|---|
BRPF1 Kd (nM) | 98 ± 11 | 31 ± 2 | 3.2-fold increase |
BRPF2 Kd (nM) | 220 ± 30 | 108 ± 13 | 2-fold increase |
BRD9 Selectivity | 7-fold | >32-fold | >4.5-fold increase |
Cell permeability | Moderate | High | Enhanced cellular target engagement |
This optimization yielded a probe with superior biochemical potency (BRPF1 Kd = 31 nM), enhanced selectivity, and validated cellular activity at concentrations ≤500 nM. The crystallographic structure (PDB: 5MYG) confirmed critical interactions: the sulfonamide NH forms hydrogen bonds with Asn606 backbone carbonyl, while the methoxy oxygen interacts with Pro607, and the cyano group enhances hydrophobic contacts [8] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: